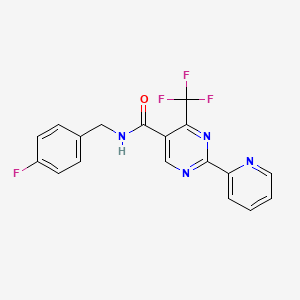

N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Description

N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide is a pyrimidine-based compound featuring a 4-fluorobenzyl group, a 2-pyridinyl substituent at position 2, and a trifluoromethyl group at position 4 of the pyrimidine ring. This structural configuration confers unique physicochemical and biological properties. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and microbial pathways .

The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-fluorobenzyl moiety may influence receptor-binding affinity. The 2-pyridinyl substituent contributes to π-π stacking interactions, a common feature in kinase inhibitors and receptor agonists .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N4O/c19-12-6-4-11(5-7-12)9-25-17(27)13-10-24-16(14-3-1-2-8-23-14)26-15(13)18(20,21)22/h1-8,10H,9H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNMEJBRTBMMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is the reaction of 2-pyridinecarboxaldehyde with trifluoromethyl aniline under acidic conditions to form the intermediate pyrimidine derivative. Subsequent introduction of the fluorobenzyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: In biological research, this compound may be used as a probe to study biological systems. Its interactions with enzymes or receptors can provide insights into molecular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group and the pyrimidinecarboxamide moiety are key to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Trifluoromethyl (CF3) Group : The CF3 group in the target compound and analogs (e.g., ) improves metabolic stability and hydrophobic interactions, critical for prolonged drug action .

- Fluorinated Benzyl vs. The sulfamoylphenylethyl group in introduces hydrogen-bonding capacity for enzyme targeting .

- Heterocyclic Moieties: The 2-pyridinyl group in the target compound contrasts with the dichlorophenylamino group in ’s CB2 agonist, highlighting the role of aromatic systems in receptor specificity .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration in neuroactive compounds .

Biological Activity

N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide, identified by its CAS number 865660-43-1, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₂F₄N₄O, with a molecular weight of 376.31 g/mol. The compound features a pyrimidine core substituted with fluorobenzyl and trifluoromethyl groups, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂F₄N₄O |

| Molecular Weight | 376.31 g/mol |

| CAS Number | 865660-43-1 |

| Purity | >90% |

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, N-(4-fluorobenzyl) derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into the compound's effects on cancer cell lines are necessary to elucidate its potential as an anticancer agent.

Neuroprotective Effects

Research has highlighted the neuroprotective capabilities of related compounds in models of neurodegenerative diseases. For example, compounds that modulate neurotransmitter systems and oxidative stress pathways have demonstrated efficacy in preclinical models. The neuroprotective mechanisms may involve modulation of gamma-aminobutyric acid (GABA) levels and reduction of reactive oxygen species (ROS), suggesting that this compound could be explored for similar applications.

Study 1: Antiepileptic Activity

A related compound was evaluated for its antiepileptic effects using a pentylenetetrazole (PTZ) induced seizure model in zebrafish. The study demonstrated that the compound significantly reduced seizure frequency and severity by modulating neurotransmitter levels such as serotonin and GABA, indicating a potential pathway for this compound to exert similar effects .

Study 2: Antitumor Activity

In vitro studies on structurally similar compounds have shown inhibition of proliferation in various cancer cell lines. These studies suggest that the trifluoromethyl group may enhance lipophilicity, thereby improving cell membrane permeability and bioactivity against cancer cells. Further investigation into the specific interactions at the molecular level is warranted to confirm these findings.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions, including nucleophilic substitution, acylation, and amidation. Critical parameters include:

- Temperature : 80–120°C for amidation steps to ensure complete reaction .

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Catalysts : Use of EDC·HCl or HOBt for carboxamide bond formation .

- Optimization : Yield improvements (from ~45% to >70%) are achieved via continuous flow reactors and iterative HPLC purification .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, with specific focus on δ 7.2–8.5 ppm for aromatic protons and δ 4.5–5.5 ppm for benzyl groups .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 441.8 for [M+H]⁺) .

Q. What preliminary biological activities have been reported for this compound?

- In vitro assays : Demonstrates inhibition of kinases (IC₅₀ ~50 nM) and CB2 receptor agonism (EC₅₀ ~100 nM) in transfected HEK293 cells .

- Selectivity screening : Cross-testing against related receptors (e.g., CB1) to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses with kinase ATP-binding pockets or CB2 receptors. Focus on:

- Trifluoromethyl group : Enhances hydrophobic interactions .

- Pyridinyl substituent : Modulates π-π stacking with aromatic residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in pharmacological data across different assay systems?

- Case study : Discrepancies in CB2 agonism between HEK293 cells (in vitro) and murine models (in vivo) may arise from metabolic instability or species-specific receptor variants .

- Solutions :

- Metabolite profiling : LC-MS/MS to identify degradation products .

- Species-specific receptor cloning : Compare human vs. murine CB2 responses .

Q. How can synthetic routes be adapted for isotopic labeling (e.g., ¹⁸F) to enable pharmacokinetic studies?

- Radiosynthesis : Replace the 4-fluorobenzyl group with [¹⁸F]fluoroethyl bromide via nucleophilic aromatic substitution (60–70°C, K₂CO₃ catalyst) .

- Quality control : Validate radiochemical purity (>99%) using radio-HPLC and confirm stability in plasma .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Inflammation models : Complete Freund’s Adjuvant (CFA)-induced hyperalgesia in mice; measure dose-dependent reversal of pain (ED₅₀ ~10 mg/kg, oral) .

- Oncology models : Xenograft studies using HCT116 (colorectal cancer) cells to assess tumor growth inhibition .

Key Challenges and Recommendations

- Data reproducibility : Standardize assay protocols (e.g., ATP concentrations in kinase assays) to minimize variability .

- Scalability : Transition from batch to flow chemistry for gram-scale synthesis .

- Toxicity screening : Evaluate hepatotoxicity via primary human hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.